The compound's design focuses on optimizing its interaction with biological targets involved in amyloid metabolism and neuroprotection. This includes enhancing its ability to cross the blood-brain barrier, an essential factor for any central nervous system-targeted therapy.
OAB-14's molecular structure is derived from bexarotene, featuring a retinoid-like backbone that facilitates its interaction with various cellular receptors. While specific structural data such as molecular formula or three-dimensional conformation are not detailed in the available literature, it is understood that the modifications made to bexarotene's structure are crucial for its enhanced activity against Alzheimer's disease-related pathologies.
The compound's effectiveness is linked to its ability to promote microglial phagocytosis of beta-amyloid plaques and increase the expression of insulin-degrading enzyme and neprilysin, both of which are vital for amyloid clearance .
OAB-14 participates in several biochemical reactions that contribute to its therapeutic effects. Key reactions include:
These reactions collectively lead to decreased levels of beta-amyloid in the brain, mitigating associated neurotoxic effects and promoting neuronal health .
While specific physical and chemical properties such as melting point or solubility are not extensively documented, general characteristics can be inferred based on similar compounds:
The pharmacokinetic properties suggest good bioavailability given its design for central nervous system action. Toxicological studies have indicated that OAB-14 is well-tolerated at doses exceeding 4.0 g/kg in animal models, indicating a favorable safety profile .
OAB-14 shows promise primarily in scientific research related to Alzheimer's disease treatment. Its applications include:
Given its unique mechanism involving both amyloid clearance and neuroprotection, OAB-14 represents a significant advancement in the search for effective Alzheimer’s therapies .
Alzheimer’s disease affects over 55 million people globally, with projections nearing 139 million by 2050. This progressive neurodegeneration is characterized by:
Existing FDA-approved drugs (cholinesterase inhibitors and memantine) offer only symptomatic relief without halting disease progression. Recent monoclonal antibodies (e.g., lecanemab) target Aβ plaques but face limitations including narrow therapeutic windows and modest efficacy. The high failure rate of AD drugs (99.6% between 2002-2012) underscores the need for multi-target approaches addressing both proteopathy and cellular dysfunction [8] [10].
Retinoid X Receptors (RXRs) function as master regulators of transcriptional networks governing:
Bexarotene, an RXR agonist initially developed for lymphoma, demonstrated rapid Aβ clearance in AD mouse models but faced clinical limitations:
Table 1: RXR Signaling Pathways Relevant to AD Pathogenesis
RXR Heterodimer | Biological Function | AD-Relevant Effects | |
---|---|---|---|
RXR-PPARγ | Lipid metabolism regulation | Microglial polarization to anti-inflammatory M2 state | |
RXR-LXR | Cholesterol efflux | APOE-mediated Aβ clearance | |
RXR-Nurr1 | Dopaminergic neuron maintenance | Anti-inflammatory gene transcription | |
RXR-FXR | Bile acid metabolism | Reduced oxidative stress in neurons | [6] [7] [10] |
OAB-14 is a novel tetrahydronaphthalene derivative synthesized through strategic structural modifications of bexarotene:
Functionally, OAB-14 retains RXR agonism (EC₅₀ ~50nM) while acquiring PPARγ co-activation properties. Unlike bexarotene, it demonstrates:
Table 2: Structural and Functional Comparison: Bexarotene vs. OAB-14
Property | Bexarotene | OAB-14 | Functional Impact | |
---|---|---|---|---|
Molecular Weight | 348.48 g/mol | 518.73 g/mol | Enhanced target specificity | |
logP | 7.5 | 5.2 | Reduced hepatotoxicity | |
RXRα EC₅₀ | 25 nM | 48 nM | Comparable target engagement | |
PPARγ Activity | None | Moderate agonist | Enhanced anti-inflammatory effects | |
Aβ Clearance (15d) | ~40% reduction | ~71% reduction | Superior efficacy | [2] [4] [9] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5